

Solubility Profile of 2-Amino-5-chlorobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-chlorobenzenesulfonic acid

Cat. No.: B086687

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-Amino-5-chlorobenzenesulfonic acid** in various solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes the known solubility parameters and furnishes a detailed, adaptable experimental protocol for researchers to determine solubility in their specific solvent systems.

Introduction

2-Amino-5-chlorobenzenesulfonic acid is a key intermediate in the synthesis of various pharmaceuticals and dyes. Its solubility is a critical parameter for process development, formulation, and purification. This guide aims to consolidate the available solubility data and provide a practical framework for its experimental determination.

Physicochemical Properties

A brief overview of the key physicochemical properties of **2-Amino-5-chlorobenzenesulfonic acid** is presented below:

Property	Value
CAS Number	133-74-4
Molecular Formula	C ₆ H ₆ CINO ₃ S
Molecular Weight	207.64 g/mol
Melting Point	>300 °C
Appearance	White to off-white crystalline powder

Solubility Data

The solubility of **2-Amino-5-chlorobenzenesulfonic acid** is significantly influenced by the nature of the solvent and the pH of the medium. As a sulfonic acid derivative, it exhibits acidic properties and its solubility is enhanced in its salt form.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **2-Amino-5-chlorobenzenesulfonic acid**.

Solvent	Temperature (°C)	Solubility
Water	0	3.13 g/L[1]

Qualitative Solubility Information

- Water: Slightly soluble[1].
- Dimethyl Sulfoxide (DMSO): Slightly soluble[1].
- General Note: The compound is described as being essentially insoluble in its free acid form but soluble as its sodium or ammonium salt[2]. Several sources refer to it as a "water-soluble intermediate," which likely pertains to its use in salt form for applications such as pharmaceutical synthesis[3][4].

Experimental Protocol for Solubility Determination

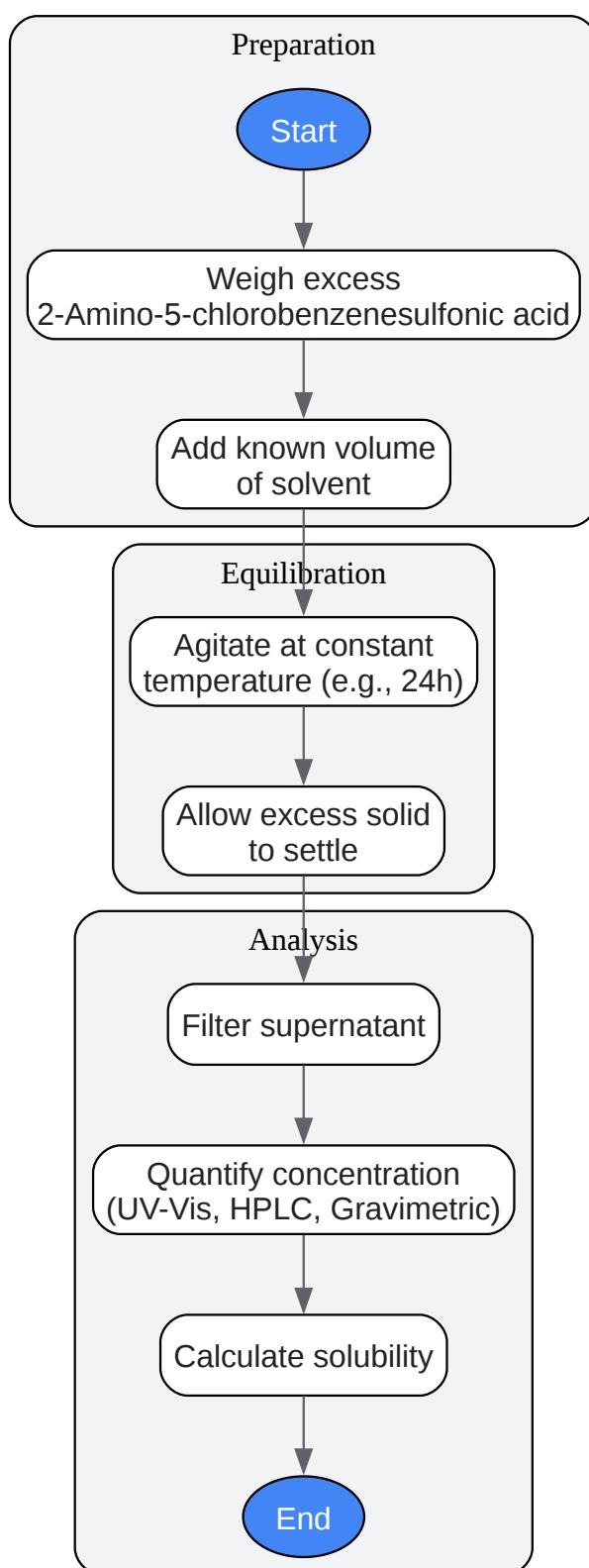
The following is a generalized, yet detailed, protocol for determining the solubility of **2-Amino-5-chlorobenzenesulfonic acid**. This method can be adapted for various solvents and analytical techniques.

Principle

This protocol is based on the gravimetric analysis of a saturated solution. An excess of the solute is agitated in the solvent of interest at a controlled temperature for a sufficient duration to reach equilibrium. The undissolved solid is then removed, and the concentration of the solute in the supernatant is determined.

Materials and Equipment

- **2-Amino-5-chlorobenzenesulfonic acid**
- Solvent of interest (e.g., water, ethanol, methanol, DMSO)
- Analytical balance
- Vials with screw caps
- Thermostatic shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- UV-Vis Spectrophotometer or HPLC system
- Volumetric flasks and pipettes


Procedure

- Preparation of Solvent System: Prepare the desired solvent or solvent mixture.
- Sample Preparation: Accurately weigh an excess amount of **2-Amino-5-chlorobenzenesulfonic acid** and add it to a vial containing a known volume of the solvent (e.g., 100 mg in 10 mL)[\[3\]](#).

- Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached[3].
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
- Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.
- Quantification:
 - UV-Vis Spectroscopy: Dilute the filtered supernatant to a concentration that falls within the linear range of a previously established calibration curve. Measure the absorbance at the wavelength of maximum absorption (λ_{max}), which is approximately 260 nm[3].
 - Gravimetric Analysis: Transfer a known volume of the filtered supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is achieved.
 - HPLC: Dilute the filtered supernatant and inject it into an HPLC system equipped with a suitable column and detector. Quantify the concentration against a standard curve.
- Calculation: Calculate the solubility in the desired units (e.g., g/L or mg/mL) based on the determined concentration and the dilution factor.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of **2-Amino-5-chlorobenzenesulfonic acid** is a critical parameter for its application in research and industry. While comprehensive quantitative data across a wide range of organic solvents is not readily available in the literature, this guide provides the known values and a robust experimental protocol to enable researchers to determine solubility in their systems of interest. The provided workflow and methodologies offer a solid foundation for generating reliable and reproducible solubility data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | 88-53-9 [chemicalbook.com]
- 3. 2-Amino-5-chlorobenzenesulfonic Acid|Research Chemical [benchchem.com]
- 4. 2-Amino-5-chlorobenzenesulfonic acid [myskinrecipes.com]
- To cite this document: BenchChem. [Solubility Profile of 2-Amino-5-chlorobenzenesulfonic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086687#solubility-of-2-amino-5-chlorobenzenesulfonic-acid-in-various-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com